![molecular formula C22H20FN3O5 B2633731 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034459-75-9](/img/structure/B2633731.png)
3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a quinazoline-2,4-dione moiety, a piperidine ring, and a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be largely planar due to the presence of the quinazoline and benzo[b][1,4]dioxine moieties. This planarity is often important for interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the carbonyl groups and the nitrogen in the piperidine ring could potentially allow for hydrogen bonding .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed various novel methods for synthesizing quinazoline-2,4(1H,3H)-diones, compounds structurally related to the one . For instance, solvent-free synthesis techniques using carbon dioxide and a catalytic amount of DBU or DBN have been introduced, achieving high yields in the synthesis of key intermediates for several drugs, including Prazosin, Bunazosin, and Doxazosin (Mizuno et al., 2007). Furthermore, the use of cesium carbonate as a catalyst has been explored to synthesize quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, highlighting the importance of reaction parameters such as base influences and solvent types (Patil et al., 2008).
Antioxidant and Antitubercular Properties
Compounds related to the one have been synthesized and evaluated for their antioxidant properties, with some demonstrating promising activities in protecting DNA from damage induced by bleomycin (Gouda, 2012). Additionally, the 2,4-diaminoquinazoline series, which shares a core structure with the compound of interest, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, showcasing potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Molecular Structure and Reactions
Research on the molecular structure and reactions of compounds structurally related to the one reveals diverse applications and insights. For example, the reaction of piperazine-2,5-dione with 2-formylbenzoic acid yielded novel compounds with potential implications for further chemical synthesis and study (Baron et al., 1982).
Future Directions
properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c23-13-4-5-17-16(12-13)21(28)26(22(29)24-17)14-6-8-25(9-7-14)20(27)15-2-1-3-18-19(15)31-11-10-30-18/h1-5,12,14H,6-11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIGXIOOFWMNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione |
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